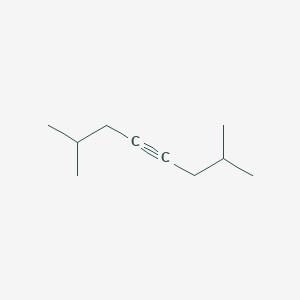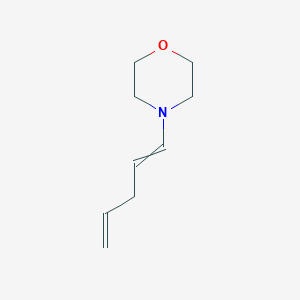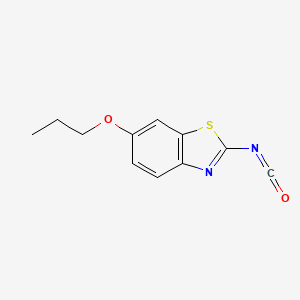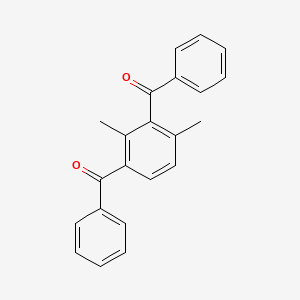
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is an organic compound with the molecular formula C21H18O. It is a type of benzophenone derivative, characterized by the presence of two phenyl groups attached to a central carbonyl group, with additional methyl groups on the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] typically involves the Friedel-Crafts acylation reaction. This reaction involves the use of an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is often carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] involves its interaction with specific molecular targets and pathways. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the phenyl rings can engage in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-:
Methanone, bis[4-(diethylamino)phenyl]-: Similar structure with diethylamino groups, used in photoinitiators.
Methanone, bis(4-methylphenyl)-:
Uniqueness
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other benzophenone derivatives.
特性
CAS番号 |
57878-27-0 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
(3-benzoyl-2,4-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-13-14-19(21(23)17-9-5-3-6-10-17)16(2)20(15)22(24)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChIキー |
IOTJWKDFCBSKES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
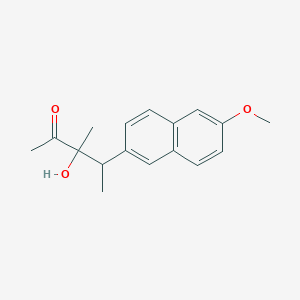
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
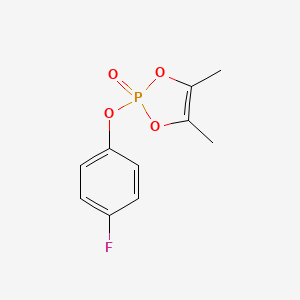
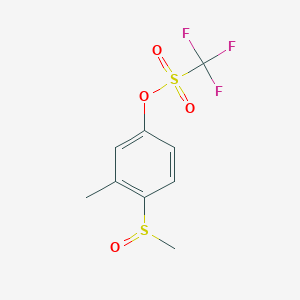

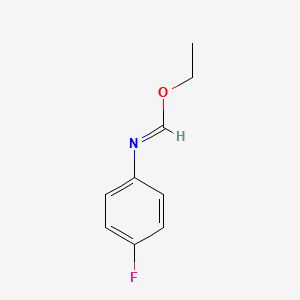
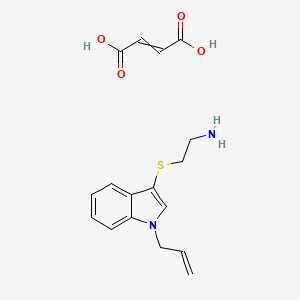
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
